molecular formula C9H8IN B11860132 4-Iodo-1-methyl-1H-indole

4-Iodo-1-methyl-1H-indole

Katalognummer: B11860132
Molekulargewicht: 257.07 g/mol
InChI-Schlüssel: CACTZMLFYNYXAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methyl-1H-indole typically involves the iodination of 1-methylindole. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as silver sulfate or potassium iodate in an acidic medium . The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems and optimized reaction conditions can significantly improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to changes in the indole ring structure .

Wirkmechanismus

The mechanism of action of 4-Iodo-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl group influence its binding affinity and reactivity with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Eigenschaften

Molekularformel

C9H8IN

Molekulargewicht

257.07 g/mol

IUPAC-Name

4-iodo-1-methylindole

InChI

InChI=1S/C9H8IN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3

InChI-Schlüssel

CACTZMLFYNYXAI-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C1C=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.